Tetracosactrin acetate
Overview
Description
Cosyntropin (acetate) is a synthetic peptide that mimics the first 24 amino acids of the adrenocorticotropic hormone. This compound is primarily used as a diagnostic agent to assess adrenal gland function by stimulating the adrenal cortex to produce corticosteroids. It is also known by other names such as tetracosactide and is used in various medical and research applications .
Mechanism of Action
Target of Action
Tetracosactrin acetate, also known as Cosyntropin, is a synthetic peptide that is identical to the 24-amino acid segment at the N-terminal of adrenocorticotropic hormone (ACTH) . The primary target of this compound is the adrenal cortex, where it stimulates the biosynthesis of glucocorticoids, mineralocorticoids, and to a lesser extent, androgens .
Mode of Action
This compound combines with a specific receptor in the adrenal cell plasma membrane .
Biochemical Pathways
The site of action of ACTH is the plasma membrane of the adrenocortical cells, where it binds to a specific receptor . The hormone-receptor complex activates adenylate cyclase, stimulating the production of cyclic AMP (adenosine monophosphate) and promoting the synthesis of pregnenolone from cholesterol . From pregnenolone, the various corticosteroids are produced via different enzymatic pathways .
Pharmacokinetics
This compound is absorbed onto a zinc phosphate complex, which ensures the sustained release of the active substance from the intramuscular injection site . After an intramuscular injection of 1mg tetracosactrin, the radioimmunologically determined plasma concentrations of this compound range between 200 to 300pg/ml and are maintained for 12 hours . Tetracosactrin is rapidly distributed and concentrated in the adrenals and kidneys, leading to a rapid decrease in its plasma levels .
Result of Action
The result of this compound’s action is the increased production of corticosteroids in the adrenal cortex . This leads to increased levels of cortisol in the body, which are maintained up to 24 hours and return to basal levels after around 36-48 hours .
Action Environment
The action of this compound is influenced by the physiological environment of the adrenal cortex. The presence of specific receptors in the adrenal cell plasma membrane is crucial for the compound’s action . The compound’s efficacy and stability may also be influenced by factors such as the concentration of cholesterol, the availability of enzymes involved in corticosteroid synthesis, and the overall health and function of the adrenal cortex.
Biochemical Analysis
Biochemical Properties
Tetracosactrin acetate plays a crucial role in biochemical reactions by stimulating the adrenal cortex to produce glucocorticoids, mineralocorticoids, and androgens. It interacts with specific receptors on the plasma membrane of adrenocortical cells, leading to the activation of adenylate cyclase. This enzyme catalyzes the conversion of adenosine triphosphate to cyclic adenosine monophosphate, which in turn promotes the synthesis of pregnenolone from cholesterol. Pregnenolone serves as a precursor for various corticosteroids, including cortisol and aldosterone .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In adrenocortical cells, it stimulates the production of corticosteroids, which play essential roles in regulating metabolism, immune response, and stress response. The compound influences cell signaling pathways by increasing cyclic adenosine monophosphate levels, which can affect gene expression and cellular metabolism. Additionally, this compound has been shown to increase melanotropic activity, growth hormone secretion, and adipokinetic effects, although these are considered to be of limited physiological significance .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to specific receptors on the plasma membrane of adrenocortical cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate levels. The elevated cyclic adenosine monophosphate promotes the synthesis of pregnenolone from cholesterol, which is then converted into various corticosteroids through different enzymatic pathways. The compound’s activity is similar to that of natural adrenocorticotropic hormone, and its prolonged action is due to its absorption onto a zinc phosphate complex .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is absorbed onto a zinc phosphate complex, ensuring sustained release from the injection site. After administration, plasma concentrations of this compound are maintained for approximately 12 hours. The increased cortisol levels are observed within the first 8 to 12 hours and are maintained for up to 24 hours, returning to basal levels after around 36 to 48 hours. Prolonged use of this compound has minimal suppression of the hypothalamic-pituitary-adrenal axis compared to long-term corticosteroid use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In dogs and cats, the compound is used to stimulate cortisol production for diagnosing hyperadrenocorticism and hypoadrenocorticism. Lower doses are recommended for diagnostic purposes, while higher doses can lead to adverse effects such as hypersalivation, injected mucous membranes, and facial edema. In a tolerance study, dogs administered a high dose of this compound exhibited hypersalivation and other hypersensitivity reactions .
Metabolic Pathways
This compound is involved in metabolic pathways that lead to the synthesis of corticosteroids. It interacts with enzymes such as adenylate cyclase and pregnenolone synthase, which are crucial for converting cholesterol into pregnenolone and subsequently into various corticosteroids. The compound’s activity is similar to that of natural adrenocorticotropic hormone, and it stimulates the production of glucocorticoids, mineralocorticoids, and androgens .
Transport and Distribution
This compound is rapidly distributed and concentrated in the adrenals and kidneys, leading to a rapid decrease in its plasma levels. The compound has an apparent volume of distribution of approximately 0.4 liters per kilogram. There is no evidence of specific binding to plasma proteins, although some non-specific interaction with albumin has been reported. The compound is broken down by serum endopeptidases into inactive oligopeptides and then by aminopeptidases into free amino acids .
Subcellular Localization
The subcellular localization of this compound involves its binding to specific receptors on the plasma membrane of adrenocortical cells. This binding activates adenylate cyclase, leading to the production of cyclic adenosine monophosphate and the subsequent synthesis of pregnenolone from cholesterol. The compound’s activity is localized to the plasma membrane, where it exerts its effects on corticosteroid synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cosyntropin (acetate) is synthesized through solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of amino acids: using coupling reagents like dicyclohexylcarbodiimide and N-hydroxybenzotriazole.
Cleavage of the peptide: from the resin using trifluoroacetic acid.
Purification: of the peptide using high-performance liquid chromatography.
Industrial Production Methods
In industrial settings, the production of cosyntropin (acetate) involves large-scale solid-phase peptide synthesis with automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Cosyntropin (acetate) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal physiological conditions.
Common Reagents and Conditions
Coupling Reagents: Dicyclohexylcarbodiimide, N-hydroxybenzotriazole.
Cleavage Reagents: Trifluoroacetic acid.
Purification: High-performance liquid chromatography.
Major Products Formed
The major product formed is the synthetic peptide cosyntropin (acetate), which is identical to the first 24 amino acids of the adrenocorticotropic hormone .
Scientific Research Applications
Cosyntropin (acetate) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Biology: Employed in studies related to adrenal gland function and hormone regulation.
Medicine: Used as a diagnostic agent to assess adrenal insufficiency and other related disorders.
Industry: Utilized in the production of diagnostic kits and pharmaceutical formulations.
Comparison with Similar Compounds
Similar Compounds
Adrenocorticotropic hormone (ACTH): The natural hormone from which cosyntropin (acetate) is derived.
Tetracosactide: Another name for cosyntropin, used interchangeably in various contexts
Uniqueness
Cosyntropin (acetate) is unique in its ability to mimic the biological activity of the natural adrenocorticotropic hormone while being synthetically produced. This allows for consistent and controlled use in diagnostic and research applications, making it a valuable tool in both clinical and laboratory settings .
Properties
IUPAC Name |
acetic acid;1-[2-[[2-[[6-amino-2-[[2-[[1-[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[1-[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C136H210N40O31S.C2H4O2/c1-75(2)109(127(200)154-71-106(181)156-88(31-13-17-52-137)114(187)158-89(32-14-18-53-138)115(188)159-91(35-21-56-149-134(142)143)116(189)164-96(37-23-58-151-136(146)147)131(204)175-60-25-39-104(175)126(199)173-111(77(5)6)128(201)163-90(33-15-19-54-139)120(193)171-110(76(3)4)129(202)169-101(65-80-43-47-84(180)48-44-80)132(205)176-61-26-40-105(176)133(206)207)172-125(198)103-38-24-59-174(103)130(203)95(34-16-20-55-140)157-107(182)70-153-113(186)99(66-81-68-152-87-30-12-11-29-85(81)87)167-117(190)92(36-22-57-150-135(144)145)160-121(194)98(63-78-27-9-8-10-28-78)166-123(196)100(67-82-69-148-74-155-82)168-118(191)93(49-50-108(183)184)161-119(192)94(51-62-208-7)162-124(197)102(73-178)170-122(195)97(165-112(185)86(141)72-177)64-79-41-45-83(179)46-42-79;1-2(3)4/h8-12,27-30,41-48,68-69,74-77,86,88-105,109-111,152,177-180H,13-26,31-40,49-67,70-73,137-141H2,1-7H3,(H,148,155)(H,153,186)(H,154,200)(H,156,181)(H,157,182)(H,158,187)(H,159,188)(H,160,194)(H,161,192)(H,162,197)(H,163,201)(H,164,189)(H,165,185)(H,166,196)(H,167,190)(H,168,191)(H,169,202)(H,170,195)(H,171,193)(H,172,198)(H,173,199)(H,183,184)(H,206,207)(H4,142,143,149)(H4,144,145,150)(H4,146,147,151);1H3,(H,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSGCNRPXJYVQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CNC=N8)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)N.CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C138H214N40O33S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2993.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60189-34-6 | |
Record name | alpha1-24-Corticotropin acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.